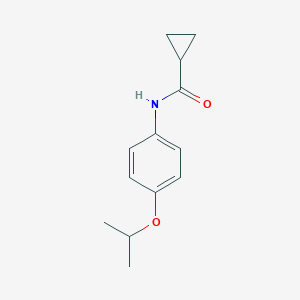![molecular formula C18H20BrNO2 B495735 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N,N-diethylacetamide](/img/structure/B495735.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide is an organic compound that features a biphenyl structure with a bromine substituent and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide typically involves the following steps:
Bromination of Biphenyl: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of the Biphenyl Ether: The brominated biphenyl is then reacted with a suitable phenol derivative to form the biphenyl ether. This step often involves a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the reaction of the biphenyl ether with N,N-diethylacetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of 2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine substituent or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Scientific Research Applications
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex biphenyl derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide involves its interaction with specific molecular targets. The bromine substituent and the acetamide group play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-bromo[1,1’-biphenyl]-4-ol: A similar compound with a hydroxyl group instead of the acetamide group.
4-bromo[1,1’-biphenyl]-2-ylamine: Another derivative with an amine group.
2-bromo[1,1’-biphenyl]-4-carboxylic acid: A compound with a carboxylic acid group.
Uniqueness
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H20BrNO2 |
|---|---|
Molecular Weight |
362.3g/mol |
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)-N,N-diethylacetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-3-20(4-2)18(21)13-22-17-11-10-15(12-16(17)19)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
BHLANEIOWUFWNO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


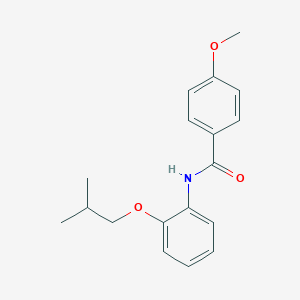
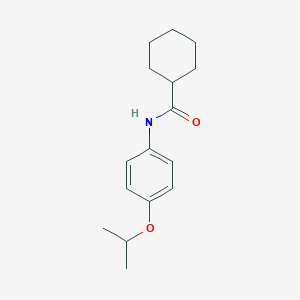
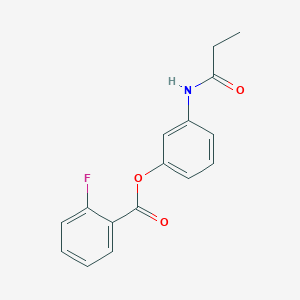
![2-[(2-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B495657.png)
![N-[4-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B495659.png)
![N-[2-(methylcarbamoyl)phenyl]biphenyl-4-carboxamide](/img/structure/B495662.png)
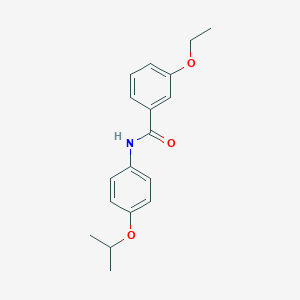
![N-{2-[(allylamino)carbonyl]phenyl}-2-isopropoxybenzamide](/img/structure/B495666.png)
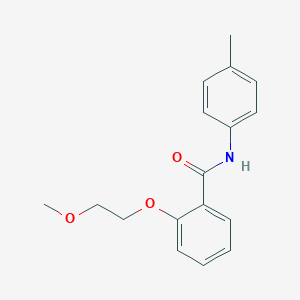
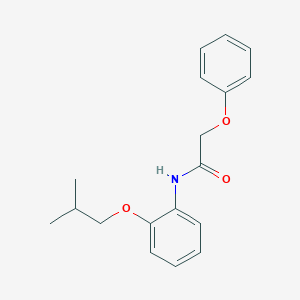
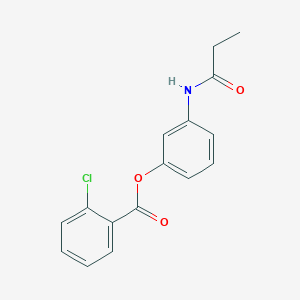
![N-[4-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495672.png)
![4-Oxo-4-[4-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B495673.png)
